D-Campholic acid
Description
Historical Context of D-Campholic Acid Discovery and Initial Chemical Investigations
Early Syntheses and Characterization Efforts of Campholic Acid and Related Compounds
The chemical investigation of camphor (B46023) derivatives began in earnest in the 19th century. Camphoric acid (C₁₀H₁₆O₄) , a dicarboxylic acid closely related to campholic acid, was among the first such compounds to be systematically studied. Nicolas Vauquelin is credited with the initial study and isolation of "Acidum camphoricum" in the early 19th century wikipedia.orgwikidoc.org. These early efforts focused on understanding the fundamental properties of these camphor-derived acids.
Later, in 1874, Jacobus H. van 't Hoff made significant contributions by proposing a molecular structure and discussing the optical properties of camphoric acid wikipedia.orgwikidoc.org. This work was crucial in establishing stereochemical concepts within organic chemistry. Further advancements in synthesis were achieved by Gustav Komppa in 1904, who successfully synthesized camphoric acid from simpler precursors, thereby confirming its structure and demonstrating the feasibility of its artificial production wikipedia.orgwikidoc.org.
Campholic acid (C₁₀H₁₈O₂) itself is also a product of camphor's chemical manipulation. It is recognized as a related acid obtained from camphor secureserver.net. Early characterization efforts for these compounds typically involved determining their physical properties, such as melting points and solubility, and establishing their empirical formulas.
Pioneering Studies on Camphor to Campholic Acid Transformations
A key area of early research involved the chemical transformations of camphor itself into various acidic compounds. The oxidation of camphor was a primary route explored for obtaining these derivatives. Specifically, the oxidation of camphor with nitric acid was found to yield camphoric acid wikipedia.orgwikidoc.org.
Pioneering studies also investigated the direct transformation of camphor into campholic acid. It was observed that heating camphor with sodium and xylene at elevated temperatures, such as 280°C, resulted in the formation of campholic acid as the major product, alongside isocampholic acid archive.orgscribd.comdbc.wroc.pl. These reactions often involved ring-opening mechanisms of the camphor molecule.
The chemist Henry Baubigny made notable contributions to the study of camphor derivatives, including the synthesis of campholic acid as part of his broader research into camphor's chemical reactivity and the preparation of its various derivatives in the mid-to-late 19th century sld.cusld.cu. His work elucidated some of the pathways through which camphor could be converted into these valuable acidic compounds.
Key Figures in Early Campholic Acid Research
| Researcher | Approximate Timeframe of Contribution | Key Contribution to Camphor/Campholic Acid Research |
| Nicolas Vauquelin | Early 19th Century | First documented study and isolation of camphoric acid (Acidum camphoricum). |
| Jacobus H. van 't Hoff | 1874 | Proposed the molecular structure and optical properties of camphoric acid, contributing to stereochemistry. |
| Henry Baubigny | Mid-to-late 19th Century | Synthesized campholic acid and other derivatives of camphor, investigating camphor's chemical transformations. |
| Gustav Komppa | 1904 | Achieved the first successful synthesis of camphoric acid, confirming its structure and enabling its artificial production. |
Compound Name Table:
this compound
Campholic acid
Camphoric acid
Camphor
Isocampholic acid
Acidum camphoricum
Camphoronic acid
Structure
2D Structure
3D Structure
Properties
CAS No. |
464-88-0 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1,2,2,3-tetramethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2/c1-7-5-6-10(4,8(11)12)9(7,2)3/h7H,5-6H2,1-4H3,(H,11,12) |
InChI Key |
JDFOIACPOPEQLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1(C)C)(C)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for D Campholic Acid and Its Analogues
Classical Synthetic Routes to D-Campholic Acid
Classical synthetic routes primarily rely on the transformation of readily available camphor (B46023) and borneol precursors, often involving oxidation and reduction reactions within the camphane (B1194851) derivative framework.
Transformation from Camphor and Borneol Precursors
Camphor, a naturally occurring monoterpene ketone, serves as a fundamental starting material for the synthesis of this compound cymitquimica.comtaylorfrancis.com. Historically, chemists like Henry Baubigny extensively studied the conversion of camphor and its related alcohol, borneol, into various derivatives, including campholic acid sld.curedalyc.orgsld.cu. These early investigations established pathways where camphor could be chemically modified to yield the carboxylic acid functionality characteristic of campholic acid. Borneol, which can be obtained by the reduction of camphor alagappauniversity.ac.ingoogle.com, is also closely related and has been involved in studies concerning camphor derivatives. While specific yields for direct classical synthesis of this compound from camphor or borneol are not always explicitly detailed in historical accounts, these precursors were central to the development of early synthetic strategies sld.curedalyc.orgsld.cudbc.wroc.pl.
Investigations into Oxidation and Reduction Pathways in Camphane Derivatives
The transformation of camphor and its derivatives often involves oxidation and reduction reactions. For instance, the oxidation of camphor with nitric acid is a well-established method to produce camphoric acid, a dicarboxylic acid, which shares the same carbon skeleton as campholic acid alagappauniversity.ac.inarchive.orgwikipedia.orgrsc.org. Further oxidation of camphor can lead to camphanic acid archive.org. Conversely, the reduction of camphor yields borneol, a secondary alcohol alagappauniversity.ac.ingoogle.comscribd.com. These reactions highlight the importance of manipulating the functional groups within the camphane structure to access different derivatives, including those that can be further elaborated into campholic acid. Studies have explored various oxidizing agents and conditions to achieve these transformations, laying the groundwork for understanding the chemical reactivity of camphane derivatives researchgate.netnih.gov.
Modern Synthetic Approaches to this compound
Modern synthetic methodologies aim for greater precision, efficiency, and stereocontrol in the synthesis of this compound and its analogues.
Chemo- and Regioselective Synthesis Strategies
Contemporary research emphasizes chemo- and regioselective synthesis to precisely control the formation of chemical bonds and the placement of functional groups. Strategies often involve chiral auxiliaries, asymmetric catalysis, or the use of chiral resolving agents to obtain enantiomerically pure this compound harvard.eduresearchgate.netrsc.org. For example, camphorsulfonic acid (CSA), a derivative of camphor, has been employed as a catalyst in regioselective arylation reactions, demonstrating the utility of camphor-derived compounds in directing selectivity wikipedia.orgnih.gov. Research into functionalizing camphor at specific, non-activated positions also employs scaffold rearrangement strategies to achieve chemo- and regioselectivity researchgate.net. These advanced methods aim to build complex molecules with high fidelity, ensuring the correct stereochemistry is established during the synthesis nih.govresearchgate.netnih.gov.
Development of Novel Reaction Conditions for this compound Synthesis
The development of novel reaction conditions has focused on improving yields, reducing reaction times, and employing milder or more sustainable methodologies. This includes the use of specific catalysts, such as metal catalysts or Brønsted acids, and exploring alternative energy sources like microwave irradiation. For instance, the preparation of D,L-10-camphorsulfonic acid, a related compound, involves specific reaction conditions using sulfuric acid and acetic anhydride (B1165640), with defined reaction times and temperature controls orgsyn.org. Modern approaches have also explored catalytic processes for forming amide bonds using campholic acid derivatives under specific thermal conditions google.com. Furthermore, research into chiral separations and the use of chiral catalysts, such as those involving lanthanides or specific metal complexes, contributes to the precise synthesis of enantiomerically pure compounds like this compound harvard.edursc.orggoogle.comgoogle.com. Novel C-H activation strategies using copper catalysts under specific conditions also represent advancements in synthetic chemistry that could be applied to camphor derivatives nih.gov.
Compound Table
Reaction Mechanisms and Chemical Reactivity of D Campholic Acid
Acidic Properties and Carboxylic Acid Functional Group Reactivity
D-campholic acid can undergo esterification with alcohols under acidic conditions, a classic reaction of carboxylic acids. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common method. The mechanism proceeds through protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. Due to the equilibrium nature of the Fischer esterification, the use of a large excess of the alcohol or removal of water can be employed to drive the reaction towards the product.
For sterically hindered carboxylic acids like this compound, alternative esterification methods that proceed under milder conditions are often preferred. The Steglich esterification, for instance, utilizes a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). In this reaction, the carboxylic acid adds to the DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the alcohol to form the ester, with the DCC being converted to the insoluble dicyclohexylurea (DCU) byproduct. This method is particularly advantageous for reactions involving sensitive substrates due to its mild, neutral pH conditions.
| Esterification Method | Reagents | Key Mechanistic Feature | Conditions |
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Protonation of the carbonyl group to activate the carboxylic acid. | Typically requires heating and excess alcohol. |
| Steglich Esterification | Alcohol, DCC, DMAP (catalyst) | Formation of a highly reactive O-acylisourea intermediate. | Mild conditions, room temperature. |
Similar to other carboxylic acids, this compound can be converted to amides through reaction with amines. The direct reaction of a carboxylic acid and an amine is generally unfavorable as it results in an acid-base reaction to form a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid group must first be "activated". This is typically achieved by converting the hydroxyl group into a better leaving group.
A common laboratory method involves the use of coupling reagents. A wide array of such reagents has been developed to facilitate amide bond formation under mild conditions, which is particularly crucial in peptide synthesis to avoid racemization. Reagents like dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are frequently employed. These carbodiimides react with the carboxylic acid to form an active O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an amine to yield the amide. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can further enhance the efficiency and reduce side reactions. Other classes of coupling reagents include phosphonium (B103445) salts (e.g., BOP reagent) and uronium/aminium salts (e.g., HATU), which also activate the carboxylic acid for amidation.
| Coupling Reagent Class | Examples | General Application |
| Carbodiimides | DCC, EDC, DIC | Widely used for general amide synthesis. |
| Phosphonium Salts | BOP, PyBOP | Effective for peptide coupling, reduces racemization. |
| Uronium/Aminium Salts | HBTU, HATU, TBTU | Highly efficient reagents for difficult couplings. |
Reactions with Isocyanates: Formation of Anhydrides and Amides
The reaction of this compound with isocyanates demonstrates temperature-dependent product formation. When campholic acid is heated with an isocyanate, such as phenyl isocyanate, at a temperature not exceeding 100°C, the primary product is campholic anhydride (B1165640). This reaction proceeds through the formation of a mixed carbamic-carboxylic anhydride intermediate, which then eliminates a molecule of the corresponding amine and carbon dioxide to yield the acid anhydride.
However, if the reaction is carried out at a higher temperature, typically between 150-160°C, the products are the corresponding amide (campholanilide in the case of phenyl isocyanate) and carbon dioxide. At this elevated temperature, the initially formed anhydride or the mixed intermediate can react further with the amine generated in situ, or the isocyanate can directly react in a pathway that favors decarboxylation and amide formation.
Oxidation and Degradation Pathways of this compound
This compound is itself a product of the oxidation of camphor (B46023), typically using a strong oxidizing agent like nitric acid. The bicyclic ring structure of this compound is relatively stable and resistant to further oxidation under mild conditions. Degradation, when it occurs, is likely to initiate at the carboxylic acid functional group.
Under harsh oxidative conditions, cleavage of the carbon-carbon bonds of the cyclopentane (B165970) ring can occur, leading to the formation of smaller dicarboxylic or keto acids. However, specific studies detailing the comprehensive oxidative degradation pathways of this compound are not extensively documented.
In biological systems, the degradation of similar cyclic terpene structures often involves microbial pathways. While specific pathways for this compound are not well-established, it can be inferred from studies on related compounds, such as phthalates, that microbial degradation would likely commence with transformations of the carboxylic acid group. Anaerobic degradation pathways, for example, often involve the activation of the carboxylic acid to a thioester, followed by further enzymatic reactions.
General Organic Transformations Involving the Campholic Acid Scaffold
The carboxylic acid functional group of this compound serves as a versatile handle for a variety of organic transformations, allowing for the synthesis of a range of derivatives.
Conversion to Acid Chlorides : The carboxylic acid can be converted to the more reactive acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is a valuable intermediate for the synthesis of esters and amides under very mild conditions.
Reduction to Alcohols : The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, which proceeds via a nucleophilic acyl substitution-like mechanism.
Scaffold for Synthesis : The rigid, chiral structure of the campholic acid scaffold makes it an attractive building block in asymmetric synthesis. The functional group can be modified to introduce other functionalities, or the stereocenters of the ring can be used to direct the stereochemistry of subsequent reactions. For instance, the synthesis of novel heterocyclic compounds can be achieved by utilizing the carboxylic acid group to form linkages with various bifunctional molecules.
Synthesis and Applications of D Campholic Acid Derivatives
D-Campholic Acid as a Chiral Building Block in Organic Synthesis
Derivation of Chiral Pyrylium (B1242799) Salts and Related Heterocycles
Pyrylium salts, characterized by their six-membered cationic heterocyclic structure containing an oxygen atom, are highly reactive compounds that serve as versatile intermediates in organic synthesis nih.govthieme-connect.de. Their utility extends to the construction of various aromatic and heterocyclic systems, including pyridines, phosphinines, and furan (B31954) derivatives, owing to their susceptibility to nucleophilic attack nih.govthieme-connect.de. Furthermore, pyrylium salts possess notable optical and electronic properties, finding applications in materials science as light emitters and photocatalysts nih.gov.
General Synthetic Approaches to Pyrylium Salts
The synthesis of pyrylium salts typically involves cyclization reactions of appropriate acyclic precursors. Established methods often rely on the formation of carbon-carbon bonds to construct the pyrylium ring. A common strategy involves the cyclization of 1,5-diketones under acidic conditions, often facilitated by dehydrating agents or Lewis acids nih.govresearchgate.net. For instance, the synthesis of 2,4,6-triarylpyrylium salts can be achieved through the condensation of benzaldehydes and acetophenones, or via reactions involving chalcones and related α,β-unsaturated carbonyl compounds nih.govresearchgate.net. These methods provide access to a wide range of pyrylium salt structures, with variations in substituents influencing their reactivity and properties nih.govthieme-connect.de.
Chirality Transfer from Camphor (B46023) Derivatives
The introduction of stereochemical control into synthetic pathways is paramount for the development of enantiomerically pure compounds, particularly in medicinal chemistry and asymmetric catalysis. Natural products, such as camphor, are recognized as valuable chiral pool starting materials due to their readily accessible and well-defined stereocenters metu.edu.trresearchgate.net. Camphor and its derivatives have been extensively utilized as chiral auxiliaries and synthons for the preparation of a diverse array of chiral molecules, including various heterocyclic compounds metu.edu.trresearchgate.net.
Derivation of Chiral Pyrylium Salts and Related Heterocycles from Camphor
The inherent chirality of camphor derivatives offers a promising avenue for the synthesis of chiral pyrylium salts and related heterocyclic systems. Research has indicated that camphor derivatives can be employed in the synthesis of chiral pyrylium salts, as well as phosphinine and pyridine (B92270) derivatives iupac.org. While direct synthetic routes that convert this compound specifically into pyrylium salts are not extensively detailed in the readily available literature, the established precedent of using camphor-based chiral synthons in heterocyclic chemistry suggests a significant potential.
This compound, a derivative of camphor, possesses a rigid chiral framework that can be leveraged to impart stereochemistry to newly formed ring systems. The synthetic strategy would likely involve the chemical modification of this compound or its derivatives to generate precursors amenable to pyrylium salt formation, such as functionalized 1,5-diketones or related structures. Subsequent cyclization and aromatization reactions would then yield chiral pyrylium salts, with the stereochemical information originating from the camphor skeleton being transferred to the pyrylium core.
To illustrate the broader application of camphor as a chiral pool in heterocycle synthesis, camphor derivatives have been successfully used to construct chiral pyridine systems. For example, (+)-β-hydroxymethylenecamphor, a readily available camphor derivative, has been reacted with various enamines to yield chiral camphor-based pyridine derivatives through tandem condensation and annulation reactions metu.edu.trresearchgate.netmetu.edu.tr. This demonstrates the efficacy of camphor-derived molecules in transferring chirality to nitrogen-containing heterocycles, highlighting the potential for similar approaches in the synthesis of chiral pyrylium salts.
Data Tables
Table 1: General Precursors for Pyrylium Salt Synthesis
| Precursor Type | Example Starting Materials | Typical Reaction Conditions | Relevant Citations |
| 1,5-Diketones | Various acyclic diketones | Acid catalysis, dehydration, Lewis acids | nih.govresearchgate.net |
| α,β-Unsaturated Ketones | Chalcones, enones, and related unsaturated carbonyls | Acid catalysis, cyclization, often with a hydride acceptor | nih.govresearchgate.net |
| Acetophenone Derivatives | Acetophenones, benzaldehydes | Condensation reactions, often in multiple steps | nih.govresearchgate.net |
Table 2: Camphor Derivatives in Chiral Heterocycle Synthesis
| Chiral Starting Material | Reaction Partner(s) | Product Type | Key Transformation | Relevant Citations |
| (+)-β-Hydroxymethylenecamphor | Enamines | Chiral Camphor-Based Pyridine Derivatives | Tandem condensation and annulation | metu.edu.trresearchgate.netmetu.edu.tr |
| Camphor Derivatives (General) | Various reagents | Chiral Pyrylium Salts, Phosphinines, Pyridines | Cyclization, Annulation, Chirality Transfer | iupac.org |
| This compound (Potential Precursor) | Various reagents | Chiral Pyrylium Salts | Modification to diketone/enone precursors, Cyclization | iupac.org (Implied) |
Compound List:
this compound
Pyrylium salts
Phosphinines
Pyridines
(+)-β-Hydroxymethylenecamphor
Enamines
1,5-Diketones
Chalcones
Acetophenones
Benzaldehydes
Biochemical Roles and Occurrence of D Campholic Acid in Biological Systems
Identification and Detection as Natural Product Metabolite
D-Campholic acid has been identified as a component within the metabolic output of certain microorganisms and has been detected in plant-derived extracts. Its presence in these biological matrices indicates its potential as a natural product metabolite.
Occurrence in Microorganisms and Plants
Research has indicated the presence of campholic acid in biological samples associated with microbial activity. Specifically, it was identified among biomolecules found in the zone of inhibition between the bacterium Bacillus velezensis YEBBR6 and the fungus Fusarium oxysporum f.sp. cubense (Foc KP) cymitquimica.com. This suggests that this compound may be secreted by the bacterium during its interaction with the fungus, potentially contributing to its antifungal or antimicrobial effects cymitquimica.comontosight.ai. Furthermore, this compound has been detected in callus extracts of Piper betle L. var. Nigra, indicating its occurrence within plant-derived materials imist.maunair.ac.id. While the precise metabolic pathways leading to its production in these organisms are not fully elucidated, its identification points to its natural origin in these biological contexts.
Characterization in Volatile and Non-Volatile Organic Compound Profiles
Table 1: Compounds Identified in Microbial Interaction Zones This table lists some of the biomolecules, including this compound, detected in the zone of inhibition between Bacillus velezensis YEBBR6 and Fusarium oxysporum f.sp. cubense cymitquimica.com.
| Compound Name | Nature (Volatile/Non-Volatile) | Potential Activity Noted |
| Linoelaedic acid | Non-Volatile | Antifungal, Antimicrobial |
| Nonanol | Volatile | Antifungal, Antimicrobial |
| Acetylvaleryl | Volatile | Antifungal, Antimicrobial |
| 5–hydroxyl methyl furfural | Volatile | Antifungal, Antimicrobial |
| Clindamycin | Non-Volatile | Antimicrobial |
| Allobarbital | Non-Volatile | Antifungal, Antimicrobial |
| 3-thiazolidine carboxamide | Non-Volatile | Antifungal, Antimicrobial |
| Azulene | Volatile | Antifungal, Antimicrobial |
| Aminomorpholine | Non-Volatile | Antifungal, Antimicrobial |
| Procyclidine | Non-Volatile | Antifungal, Antimicrobial |
| This compound | Non-Volatile | Antifungal, Antimicrobial |
| 3 amino-4 hydroxy phenyl sulfone | Non-Volatile | Antifungal, Antimicrobial |
| 3–deoxy mannoic lactone | Non-Volatile | Antifungal, Antimicrobial |
| Hexadecanoic acid | Non-Volatile | Antifungal, Antimicrobial |
| Oleic acid | Non-Volatile | Antifungal, Antimicrobial |
| Dihydroacridine | Non-Volatile | Antifungal, Antimicrobial |
This compound in Biochemical Research Applications
The biological activities and chemical properties of this compound lend themselves to its use in biochemical research, particularly in understanding microbial interactions and exploring potential therapeutic applications.
Use as a Chemical Probe in Biochemical Studies
Research has indicated that campholic acid possesses several biological activities, including anti-inflammatory and antimicrobial properties cymitquimica.comontosight.ai. These inherent activities suggest its potential utility as a chemical probe to investigate biological pathways. For instance, its antimicrobial nature, observed in microbial interaction zones, could be leveraged to study mechanisms of microbial defense or communication cymitquimica.com. The compound's stereochemistry also contributes to its unique reactivity, which can be exploited in various chemical and biochemical studies cymitquimica.com. While direct use as a specific biochemical probe is not extensively detailed in the provided literature, its documented biological effects provide a foundation for such applications.
Advanced Analytical Methodologies for D Campholic Acid
Development of Chromatographic Techniques for Separation and Detection
Chromatography stands as a cornerstone for the separation and analysis of D-campholic acid. Both gas and liquid chromatography have been adapted to meet the challenges posed by its structure and chirality.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids like this compound, derivatization is a necessary prerequisite for successful GC-MS analysis. This process converts the polar carboxylic acid group into a less polar and more volatile ester.
Common derivatization methods for carboxylic acids include esterification to form methyl esters or other alkyl esters. While specific derivatization protocols for this compound are not extensively detailed in publicly available literature, general methods for analogous carboxylic acids are well-established. For instance, derivatization with reagents like diazomethane (B1218177) or by heating with an alcohol (e.g., methanol) in the presence of an acid catalyst are common approaches. Another effective method involves the use of 2,3,4,5,6-pentafluorobenzyl bromide, which creates a derivative suitable for sensitive detection by GC-MS, particularly in negative chemical ionization mode. nih.gov
Once derivatized, the resulting ester of this compound can be separated on a suitable GC column, typically a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer then detects and fragments the eluted compound, providing a unique mass spectrum that serves as a chemical fingerprint. The National Institute of Standards and Technology (NIST) database contains mass spectral data for this compound, which can be used for identification purposes. jmchemsci.com
Table 1: Illustrative GC-MS Parameters for Carboxylic Acid Analysis (General)
| Parameter | Typical Value/Condition |
| Derivatization Agent | Diazomethane, Methanol/H+, Pentafluorobenzyl bromide |
| GC Column | Capillary column (e.g., DB-5ms, HP-5ms) |
| Injector Temperature | 250-280 °C |
| Oven Program | Temperature gradient (e.g., 50 °C hold, ramp to 300 °C) |
| Ionization Mode | Electron Ionization (EI), Negative Chemical Ionization (NCI) |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) |
High-Performance Liquid Chromatography (HPLC) for Chiral Analysis
High-performance liquid chromatography (HPLC) is an indispensable tool for the chiral analysis of this compound, allowing for the separation of its enantiomers. The direct separation of enantiomers is typically achieved using a chiral stationary phase (CSP). For acidic compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have shown broad selectivity. researchgate.netnih.gov The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is critical for achieving optimal separation. nih.gov
An alternative to direct chiral separation is the indirect method, which involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard, achiral HPLC column. This approach can be particularly useful when direct chiral separation is challenging. nih.govnih.gov
For the detection of this compound in HPLC, a UV detector can be employed, although the compound itself may have a weak chromophore. To enhance sensitivity, a circular dichroism (CD) detector can be coupled with the HPLC system (HPLC-CD). This setup not only detects the chiral analyte but also provides information about its enantiomeric composition. researchgate.netd-nb.info
Table 2: Potential Chiral HPLC Method Parameters for this compound
| Parameter | Example Condition |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IB) |
| Mobile Phase | Hexane/Isopropanol with a small amount of acid (e.g., trifluoroacetic acid) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
| Detection | UV (e.g., 210 nm), Circular Dichroism (CD) |
Spectroscopic Characterization Techniques
Spectroscopic techniques are vital for elucidating the molecular structure of this compound.
Infrared (IR) Spectroscopy : The IR spectrum of this compound exhibits characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, often broadened due to hydrogen bonding. pressbooks.pub A strong absorption peak between 1700 and 1725 cm⁻¹ corresponds to the C=O stretching vibration of the carbonyl group in the carboxylic acid. pressbooks.pub The NIST WebBook provides a reference gas-phase IR spectrum for this compound. researchgate.net
Mass Spectrometry (MS) : As mentioned in the GC-MS section, mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The mass spectrum can be used to confirm the identity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for determining the detailed structure of organic molecules. While a specific, published NMR spectrum for this compound (1,2,2,3-tetramethylcyclopentanecarboxylic acid) is not readily available in common databases, data for the closely related camphoric acid can provide some insight. pressbooks.pubrsc.org For this compound, the ¹H NMR spectrum would be expected to show signals corresponding to the methyl groups and the protons on the cyclopentane (B165970) ring. The carboxylic acid proton would typically appear as a broad singlet at a downfield chemical shift (around 10-13 ppm). pressbooks.pub The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the quaternary carbons, and the methyl carbons. Carboxyl carbons typically resonate in the 165-185 ppm range. pressbooks.pub
Methods for Enantiomeric Excess Determination of this compound
Determining the enantiomeric excess (e.e.) is crucial for applications where the chirality of this compound is important.
Chiral Chromatography (GC and HPLC) : As discussed previously, chiral GC and HPLC are the most common and direct methods for determining enantiomeric excess. By separating the enantiomers, the relative peak areas can be used to calculate the e.e.
Vibrational Circular Dichroism (VCD) : VCD is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.orgnih.govnih.govrsc.orgresearchgate.net The resulting VCD spectrum is unique for each enantiomer, exhibiting opposite signs. This technique can be used to determine the absolute configuration and the enantiomeric excess of chiral molecules in solution and even in the solid state. rsc.org For a mixture of enantiomers, the intensity of the VCD signal is proportional to the enantiomeric excess. nih.gov While specific applications to this compound are not widely reported, VCD has been successfully used for related chiral molecules like camphor (B46023). rsc.orgnih.gov
HPLC with Circular Dichroism Detection (HPLC-CD) : This hyphenated technique combines the separation power of HPLC with the chiral-specific detection of a CD detector. As the separated enantiomers elute from the column, the CD detector measures their circular dichroism, allowing for quantification and the determination of enantiomeric purity. researchgate.netd-nb.info
Table 3: Summary of Analytical Techniques for this compound
| Technique | Application | Key Information Provided |
| GC-MS | Separation and Identification (after derivatization) | Molecular weight, Fragmentation pattern, Structural confirmation |
| HPLC | Chiral Separation | Enantiomeric purity, Quantification |
| IR Spectroscopy | Structural Characterization | Presence of functional groups (e.g., -COOH) |
| NMR Spectroscopy | Detailed Structural Elucidation | Connectivity of atoms, Molecular structure |
| VCD | Enantiomeric Excess Determination | Absolute configuration, Enantiomeric purity |
| HPLC-CD | Enantiomeric Purity Analysis | Quantification of enantiomers |
Theoretical and Computational Studies of D Campholic Acid
Quantum Chemical Investigations of Molecular Structure and Conformation
Quantum chemical methods are employed to solve the Schrödinger equation, providing a fundamental description of the electronic structure of a molecule. These calculations are crucial for understanding the three-dimensional arrangement of atoms (molecular structure) and the various spatial orientations the molecule can adopt (conformation).
Detailed quantum chemical investigations specifically focused on D-campholic acid are not extensively documented in publicly available literature. However, the principles of conformational analysis using computational tools are well-established. nih.govresearchgate.net For a molecule like this compound, which possesses a substituted cyclopentane (B165970) ring, theoretical studies would typically involve a systematic search of the potential energy surface to identify stable conformers. sapub.org
The process generally involves:
Geometry Optimization: Using methods like Density Functional Theory (DFT) or Møller–Plesset (MP2) perturbation theory, the bond lengths, bond angles, and dihedral angles of the molecule are adjusted to find the lowest energy structure, known as the global minimum, as well as other low-energy local minima. sapub.org For carboxylic acids, accurately modeling the conformation of the carboxyl group is a critical aspect of these calculations.
Conformational Search: Algorithms such as stochastic searches or molecular dynamics simulations are used to explore the different ways the cyclopentane ring can pucker and how the carboxylic acid side chain can rotate. nih.gov This process identifies the various stable and metastable conformations and calculates their relative energies. The most stable conformation is the one that the molecule is most likely to adopt.
Such studies would reveal key structural features, such as the precise bond lengths and angles of the tetramethylcyclopentane carboxylic acid core, and determine the energetically preferred orientation of the substituents.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is an indispensable tool for elucidating the step-by-step pathways of chemical reactions. mdpi.com By mapping the potential energy surface, these models can identify reactants, products, intermediates, and, crucially, the high-energy transition states that connect them. The energy of the transition state determines the activation energy and, therefore, the rate of the reaction.
Locating Transition States: Computational algorithms are used to find the exact molecular geometry of the transition state, which represents the highest energy point along the reaction coordinate.
Calculating Activation Barriers: The energy difference between the reactants and the transition state is calculated to determine the activation energy (ΔG‡). A lower activation energy implies a faster reaction. mdpi.com
Mapping the Reaction Pathway: The intrinsic reaction coordinate (IRC) is calculated to confirm that the identified transition state correctly connects the reactants and products.
These methods could be applied to understand various reactions of this compound, such as its esterification, decarboxylation, or reactions involving the cyclopentane ring. The insights gained would be valuable for designing synthetic routes and understanding the molecule's chemical stability.
Theoretical Prediction of Chemical Properties and Reactivity
One of the significant advantages of computational chemistry is its ability to predict a wide range of chemical and physical properties directly from a molecule's structure. chemeo.com Public chemical databases contain numerous properties for this compound that have been calculated using various theoretical models. nih.gov These predictions are valuable for initial screening and for understanding the molecule's behavior in different environments.
Quantitative Structure-Activity Relationship (QSAR) is a modeling technique that correlates variations in the chemical structure of compounds with their biological activity. nih.gov While no specific QSAR models for this compound were found, studies on camphor (B46023) derivatives have shown that molecular descriptors (such as molecular weight and electronic properties) can be used to predict antifungal activity. nih.gov This approach could theoretically be applied to this compound and its analogues to guide the design of new bioactive compounds. researchgate.net
Below are tables of theoretically predicted properties for this compound sourced from computational databases.
Table 1: Predicted Physicochemical Properties of this compound Data sourced from PubChem and Cheméo. chemeo.comnih.gov
| Property | Predicted Value | Method/Source |
| Molecular Weight | 170.25 g/mol | PubChem |
| XLogP3 | 2.8 | PubChem (XLogP3 3.0) |
| Hydrogen Bond Donor Count | 1 | PubChem (Cactvs) |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Cactvs) |
| Rotatable Bond Count | 1 | PubChem (Cactvs) |
| Topological Polar Surface Area | 37.3 Ų | PubChem (Cactvs) |
| Water Solubility (logS) | -2.28 | Cheméo (Crippen Method) |
| Octanol/Water Partition Coeff. (logP) | 2.533 | Cheméo (Crippen Method) |
Table 2: Predicted Thermodynamic and Other Properties of this compound Data sourced from Cheméo using the Joback method unless otherwise noted. chemeo.com
| Property | Predicted Value | Unit |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -222.27 | kJ/mol |
| Enthalpy of Formation (Gas, ΔfH°gas) | -464.26 | kJ/mol |
| Enthalpy of Fusion (ΔfusH°) | 10.82 | kJ/mol |
| Enthalpy of Vaporization (ΔvapH°) | 58.62 | kJ/mol |
| Normal Boiling Point (Tboil) | 580.67 | K |
| Normal Melting Point (Tfus) | 363.43 | K |
| Critical Temperature (Tc) | 782.51 | K |
| Critical Pressure (Pc) | 3022.28 | kPa |
| McGowan's Characteristic Volume (McVol) | 148.340 | ml/mol |
In Silico Studies of Molecular Interactions and Recognition
In silico techniques, such as molecular docking and molecular dynamics (MD) simulations, are used to model how a small molecule (ligand), like this compound, interacts with a biological macromolecule (receptor), such as a protein or enzyme. nih.govbiointerfaceresearch.com These studies are fundamental in drug discovery for predicting the binding affinity and orientation of a ligand in a receptor's active site. asianpubs.org
Molecular Docking: This technique predicts the preferred binding mode of a ligand to a receptor. A docking study of this compound against a specific protein target would involve generating multiple conformations of the acid and placing them into the binding site of the protein. A scoring function then estimates the binding affinity (e.g., in kcal/mol), with lower scores typically indicating a more favorable interaction. nih.gov This could help identify potential biological targets for this compound.
Molecular Dynamics (MD) Simulation: Following docking, MD simulations can be used to study the stability and dynamics of the ligand-receptor complex over time. nih.gov An MD simulation of a this compound-protein complex would model the movements of every atom, providing insights into the stability of key interactions (like hydrogen bonds), the flexibility of the complex, and conformational changes that may occur upon binding. mdpi.com
While specific molecular docking or MD simulation studies featuring this compound are not prominent in the literature, these methods represent the standard computational approach for assessing the potential of a natural product to interact with biological targets.
Q & A
Basic: What are the key physicochemical properties of D-Campholic acid, and how do they influence experimental design?
Answer:
this compound (C₁₀H₁₈O₂, MW 170.25) exhibits a melting point of 170.25°C and a solubility of 9.398 × 10⁻⁴ mol/L (0.160 g/L) in water at 19°C . These properties dictate solvent selection (e.g., polar aprotic solvents for reactions requiring solubility) and purification methods (e.g., recrystallization vs. chromatography). Researchers must account for its low aqueous solubility when designing in vitro biological assays to avoid misinterpretations due to precipitation .
Advanced: How can researchers resolve contradictions in reported solubility data for this compound across literature sources?
Answer:
Discrepancies in solubility data (e.g., temperature-dependent variations or solvent purity) require systematic validation. Follow protocols from Reviews in Analytical Chemistry:
- Replicate experiments under controlled conditions (temperature, solvent grade, agitation).
- Use high-purity standards and validate via HPLC or NMR to confirm compound integrity .
- Cross-reference with thermodynamic models (e.g., Yalkowsky’s solubility equation) to identify outliers .
Basic: What spectroscopic methods are most reliable for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm structural integrity by comparing peak assignments to published spectra (e.g., δ ~1.2 ppm for methyl groups in camphor derivatives) .
- FT-IR : Validate functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .
- Mass Spectrometry : Use HRMS to confirm molecular ion [M+H]⁺ at m/z 171.1351 .
Advanced: What are the challenges in synthesizing enantiomerically pure this compound, and how can chiral resolution be optimized?
Answer:
Chiral synthesis requires asymmetric catalysis or resolution via diastereomeric salt formation. Key steps:
- Employ chiral GC/HPLC with columns like Chiralpak® IG-3 to monitor enantiomeric excess .
- Optimize crystallization conditions (solvent polarity, cooling rate) to minimize racemization .
- Validate purity using polarimetry ([α]ᴅ²⁵ = +42.5° for D-isomer) and compare to literature .
Basic: How should researchers design stability studies for this compound under varying storage conditions?
Answer:
Follow ICH guidelines:
- Test thermal stability via TGA/DSC to identify decomposition thresholds (>170°C) .
- Assess photostability under UV/visible light using controlled chambers.
- Monitor hygroscopicity via dynamic vapor sorption (DVS) to prevent hydrate formation .
Advanced: What statistical approaches are recommended for analyzing dose-response data in this compound bioactivity studies?
Answer:
- Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
- Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups.
- Validate assumptions via residual plots and normality tests (Shapiro-Wilk) .
Basic: How can researchers mitigate batch-to-batch variability in this compound synthesis?
Answer:
- Standardize reaction parameters (temperature, catalyst loading, stirring rate).
- Implement in-process controls (e.g., inline FTIR for real-time monitoring).
- Characterize each batch via XRD to confirm crystalline consistency .
Advanced: What computational methods are suitable for modeling this compound’s interactions with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., cytochrome P450) to predict binding modes.
- MD Simulations : Run GROMACS simulations to assess stability of ligand-protein complexes.
- Validate predictions with SPR or ITC binding assays .
Basic: What are the ethical considerations in reporting negative or inconclusive results for this compound studies?
Answer:
- Disclose all raw data (including failed experiments) in supplementary materials.
- Avoid selective reporting; use CONSORT or ARRIVE guidelines for preclinical studies.
- Cite prior conflicting findings to contextualize results .
Advanced: How can researchers leverage isotopic labeling (e.g., ¹³C-D-Campholic acid) to study metabolic pathways?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
